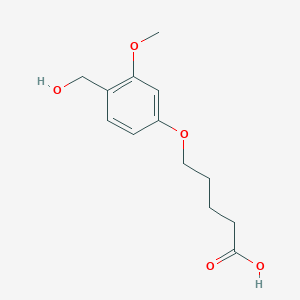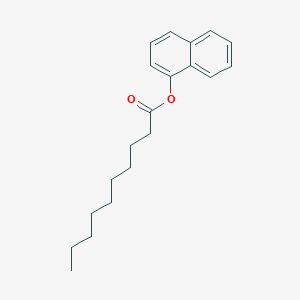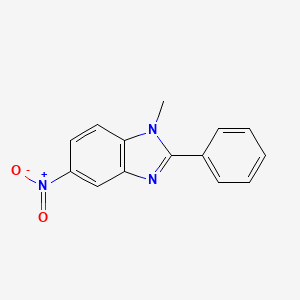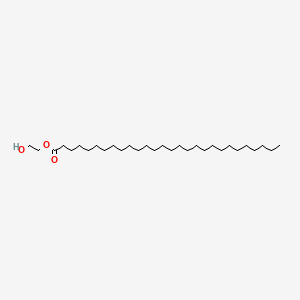
2-Hydroxyethyl octacosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl octacosanoate are a class of compounds derived from montan wax, which is a natural wax obtained from lignite. These compounds are formed by the esterification of montanic acid with ethylene glycol. Montanic acid is a long-chain saturated fatty acid, primarily containing 26 to 34 carbon atoms. Montan wax and its derivatives are known for their excellent thermal stability, low volatility, and unique lubricating properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, montan-wax, ethylene esters involves the extraction of montan wax from lignite, followed by the oxidation of the wax to produce montanic acid. The montanic acid is then esterified with ethylene glycol to form the desired esters. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of these esters involves a multi-step process:
Extraction: Montan wax is extracted from lignite using organic solvents.
Oxidation: The extracted wax is oxidized to produce montanic acid.
Esterification: Montanic acid is esterified with ethylene glycol in the presence of a catalyst.
Purification: The resulting esters are purified to remove any impurities and by-products.
化学反应分析
Types of Reactions
2-Hydroxyethyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Montanic acid and ethylene glycol.
Reduction: Montanic alcohol and ethylene glycol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
科学研究应用
2-Hydroxyethyl octacosanoate have a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of fatty acids, montan-wax, ethylene esters is primarily based on their ability to reduce friction and improve the flow properties of materials. The long carbon chains of montanic acid provide excellent lubricating properties, while the esterification with ethylene glycol enhances their thermal stability and reduces volatility. These compounds act as both internal and external lubricants, improving the processing and performance of polymers .
相似化合物的比较
Similar Compounds
Fatty acids, montan-wax, glycerol esters: Similar in structure but use glycerol instead of ethylene glycol for esterification.
Fatty acids, montan-wax, butylene esters: Use butylene glycol for esterification, providing different physical properties.
Uniqueness
2-Hydroxyethyl octacosanoate are unique due to their specific combination of montanic acid and ethylene glycol, which provides a balance of excellent thermal stability, low volatility, and superior lubricating properties. This makes them particularly valuable in applications requiring high-performance additives .
属性
CAS 编号 |
73138-45-1 |
|---|---|
分子式 |
C30H60O3 |
分子量 |
468.8 g/mol |
IUPAC 名称 |
2-hydroxyethyl octacosanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |
InChI 键 |
MORHMXPGPOPWQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Key on ui other cas no. |
73138-45-1 |
物理描述 |
OtherSolid; PelletsLargeCrystals, OtherSolid |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



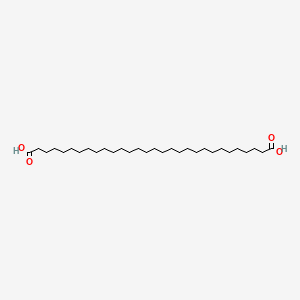
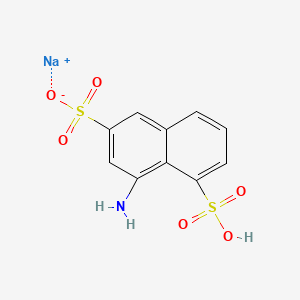
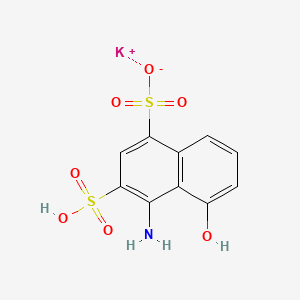
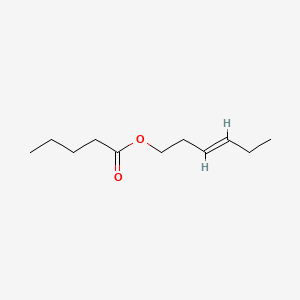
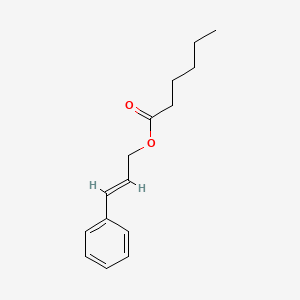
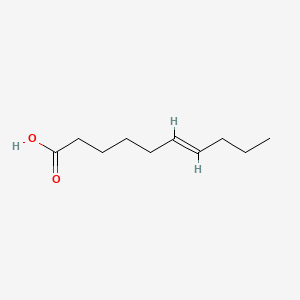
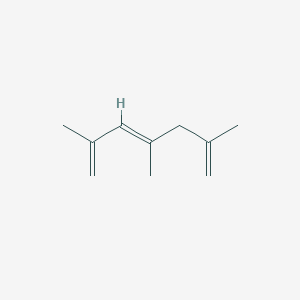
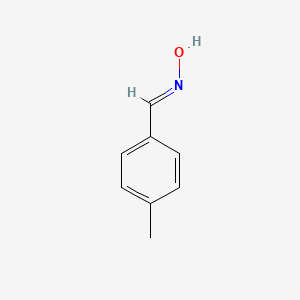
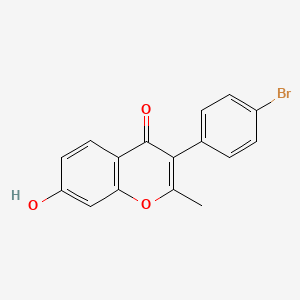
![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)
